4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid
Overview
Description
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is a chemical compound that has been studied for its potential anticancer properties . It is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Synthesis Analysis
The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid was established by NMR and MS analysis .Scientific Research Applications
Cancer Treatment
Compounds containing the 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA for breast cancer treatment in postmenopausal women due to their superiority over estrogen receptor antagonists like tamoxifen .
Antiviral Agents
The replacement of nucleobases with triazole derivatives has proven effective in drug discovery for antiviral agents .
Drug Discovery
1,2,4-Triazoles have broad applications in drug discovery due to their versatile chemical properties and biological activities .
Organic Synthesis
These compounds are also utilized in organic synthesis, contributing to the development of new synthetic methodologies .
Polymer Chemistry
In polymer chemistry, 1,2,4-triazoles contribute to the creation of novel polymers with potential unique properties .
Supramolecular Chemistry
They play a role in supramolecular chemistry where they can act as building blocks for larger structures .
Bioconjugation and Chemical Biology
Triazoles are used in bioconjugation and chemical biology for modifying biological molecules .
Fluorescent Imaging and Materials Science
These compounds are also relevant in fluorescent imaging and materials science due to their photophysical properties .
Mechanism of Action
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Result of Action
Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
properties
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWESYESHZREAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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